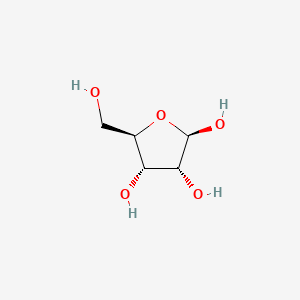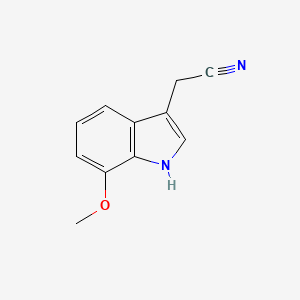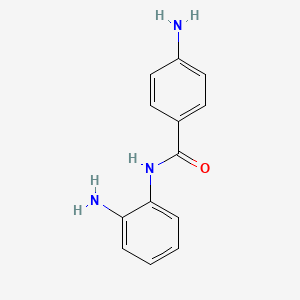
Dinaline
Overview
Description
Mechanism of Action
Target of Action
Dinaline, also known as Acetylthis compound , is a pharmacologically active compound . It has been found to exhibit high antineoplastic activity in a series of slowly growing tumors .
Mode of Action
It is known to induce reversible changes in amino acid transport, protein metabolism, and DNA synthesis . This suggests that this compound interacts with its targets to alter these fundamental cellular processes, which may result in the inhibition of cell growth and proliferation .
Biochemical Pathways
These processes are crucial for cell growth and proliferation, so their alteration by this compound could lead to its antineoplastic effects .
Pharmacokinetics
A study on a related compound, ci-994, showed that it has a triexponential or biexponential elimination from plasma with a terminal half-life of 74 ± 25 hours . The volume of distribution was 15.5 ± 1.8 L/m², and the clearance was 40 ± 6 ml/min/m² . The area under the concentration-time curve (AUC) for an 80-mg/m² dose was 125 ± 17 μM·hr . CI-994 was first detected in cerebrospinal fluid (CSF) at the completion of the intravenous infusion . The AUC CSF:AUC plasma ratio was 43 ± 10% . These data suggest that this compound may have similar pharmacokinetic properties.
Result of Action
This compound shows antiproliferative effects and antitumor effects in vivo . It has been found to exhibit high antineoplastic activity in a series of slowly growing tumors such as chemically induced rat mammary and colorectal carcinomas, osteosarcoma C22LR and Brown . In vitro and in vivo studies have shown that this compound can cause a significant decrease in cell number, indicating its potential as an antineoplastic agent .
Biochemical Analysis
Biochemical Properties
Dinaline interacts with various enzymes and proteins involved in glucose metabolism . The enhanced uptake of fluorodeoxyglucose (FdGlc) caused by this compound was observed in studies, indicating its potential role in metabolic pathways .
Cellular Effects
This compound has been shown to have significant effects on the growth of cancer cells. It has been observed to cause a decrease in the S phase of the cell cycle, demonstrating its antiproliferative effect .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through interactions with biomolecules involved in glucose metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to enhance FdGlc uptake over time, with increases observed up to 72 hours after exposure .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, particularly in the context of leukemia. It has been found to have a significant therapeutic index, with an impressive differential activity against leukemic cells and normal stem cells .
Metabolic Pathways
This compound is involved in glucose metabolism, as evidenced by its effect on FdGlc uptake . It acts as an antimetabolite to enzymes involved in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dinaline typically involves the reaction of 2-aminobenzamide with 4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Dinaline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinone derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzamides and quinone derivatives, which may have different biological activities .
Scientific Research Applications
Comparison with Similar Compounds
Dinaline is often compared with its acetylated derivative, CI-994 (N-acetylthis compound), which has similar antitumor activity but is developed to avoid interpatient variability due to differences in acetylator phenotype . Other similar compounds include:
Valproic acid: Another histone deacetylase inhibitor with antineoplastic properties.
Decitabine: A DNA methyltransferase inhibitor used in the treatment of myelodysplastic syndromes.
Azacitidine: Another DNA methyltransferase inhibitor with applications in cancer therapy.
This compound’s uniqueness lies in its specific molecular interactions and its potential for combination therapy with other antineoplastic agents .
Properties
IUPAC Name |
4-acetamido-N-(2-aminophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16/h2-9H,16H2,1H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZAPHZUAVEOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150095 | |
| Record name | Tacedinaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112522-64-2 | |
| Record name | Tacedinaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112522-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tacedinaline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112522642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tacedinaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12291 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tacedinaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Acetylamino-N-(2'-aminophenyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TACEDINALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMF554N5FG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

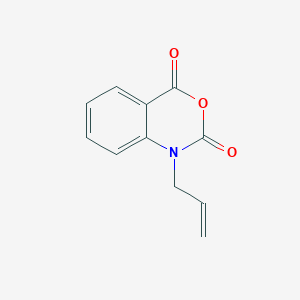
![4-[2-Chloro-5-(trifluoromethyl)phenyl]-3-thiosemicarbazide](/img/structure/B1595395.png)
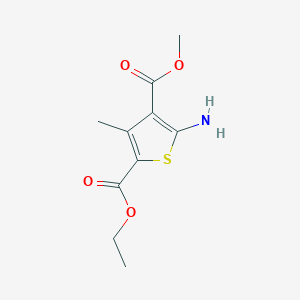



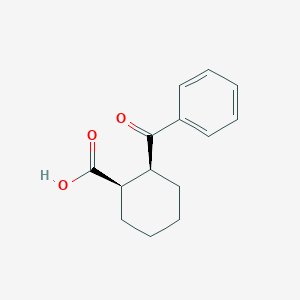
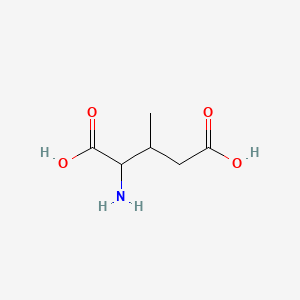


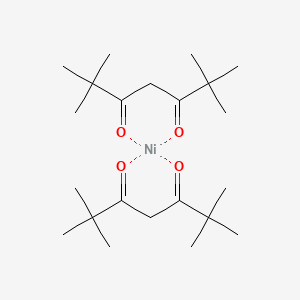
![4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol](/img/structure/B1595414.png)
